

Molecular weight and formula of Acid Orange 116.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Orange 116

Cat. No.: B12381120

[Get Quote](#)

In-Depth Technical Guide to Acid Orange 116

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 116 is a disazo acid dye known for its application in the textile industry for dyeing protein fibers such as wool and polyamide fibers like nylon. Its chemical structure, containing two azo groups ($-N=N-$), classifies it as a disazo dye, which contributes to its characteristic color and dyeing properties. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and relevant experimental protocols for **Acid Orange 116**.

Core Molecular and Chemical Data

A summary of the key quantitative data for **Acid Orange 116** is presented below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₁ N ₄ NaO ₄ S	[1] [2]
Molecular Weight	496.51 g/mol	[1] [2]
C.I. Name	Acid Orange 116	[2]
CAS Registry Number	12220-10-9	[2]
Alternate CAS Number	68959-00-2	[3] [4]
Chemical Class	Disazo Dye	[2]
Appearance	Dark red-light orange powder	[2]
Solubility	Soluble in water	[2]

Experimental Protocols

Synthesis of Acid Orange 116

The synthesis of **Acid Orange 116** is a multi-step process involving diazotization and coupling reactions. While a detailed, publicly available protocol for this specific dye is limited, the general manufacturing method is as follows:

Principle: The synthesis begins with the diazotization of 3-aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with naphthalen-1-amine. This intermediate product undergoes a second diazotization, followed by coupling with p-cresol. The final step involves the conversion of the hydroxyl group.[\[2\]](#)

General Laboratory-Scale Synthesis Protocol (Adapted from similar azo dye syntheses):

- First Diazotization:
 - Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute sodium carbonate solution.
 - Cool the solution to 0-5°C in an ice bath.
 - Add a molar equivalent of sodium nitrite solution and stir until fully dissolved.

- Slowly add this solution to a chilled solution of hydrochloric acid, maintaining the temperature between 0-5°C, to form the diazonium salt.
- First Coupling:
 - Prepare a solution of naphthalen-1-amine in a suitable solvent.
 - Slowly add the previously prepared diazonium salt solution to the naphthalen-1-amine solution, while maintaining a low temperature and stirring continuously. This will form the monoazo intermediate.
- Second Diazotization:
 - The monoazo intermediate is then subjected to a second diazotization reaction under similar conditions as the first, using sodium nitrite and an acidic solution at 0-5°C.
- Second Coupling:
 - Prepare a solution of p-cresol.
 - The diazonium salt from the previous step is then coupled with the p-cresol solution.
- Final Modification and Isolation:
 - The resulting product's hydroxyl group is then modified.[\[2\]](#)
 - The final dye is isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

Dyeing Protocol for Wool and Nylon Fibers (General Procedure)

This protocol is a general guideline for dyeing wool and nylon with acid dyes like **Acid Orange 116**.

- Scouring: The fabric is first washed with a non-ionic detergent to remove any impurities that might interfere with dyeing. For wool, this is typically done at 40-50°C, and for nylon, at 60-70°C.[\[5\]](#)

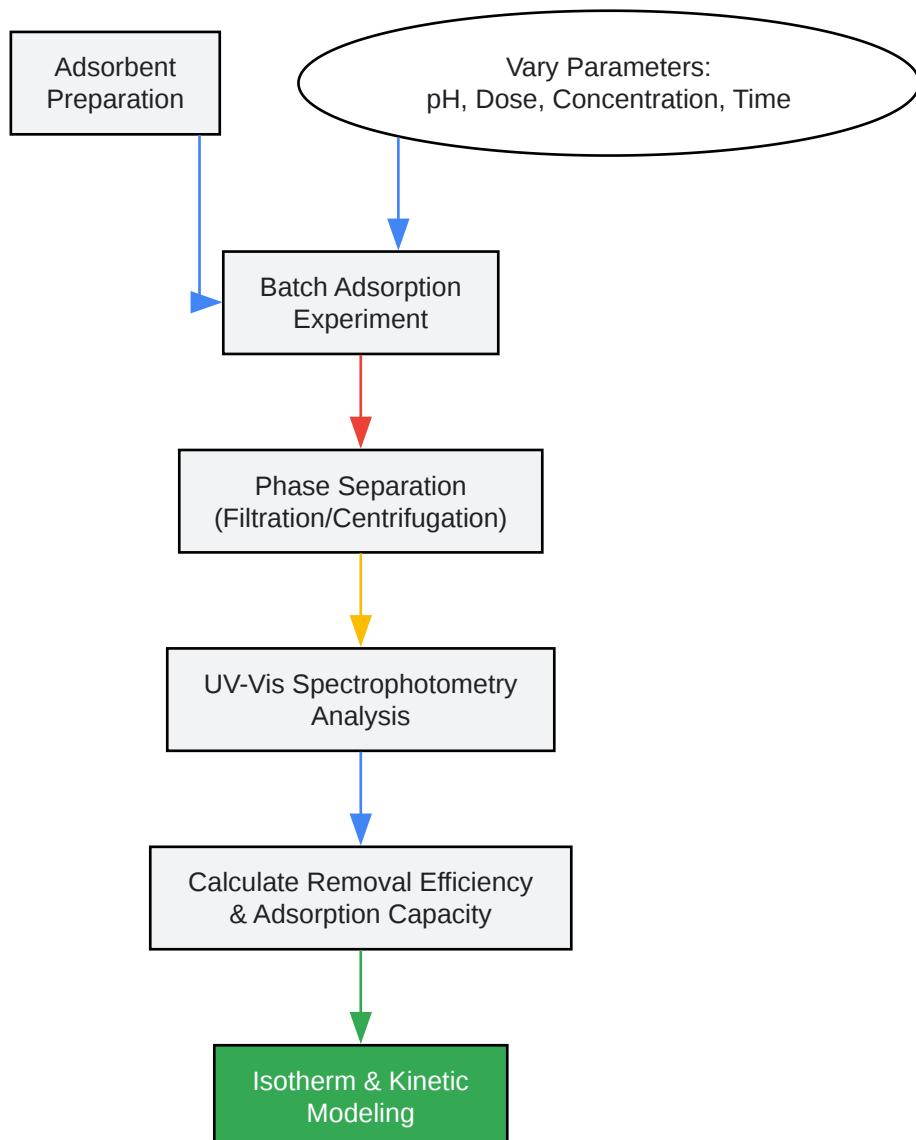
- Dye Bath Preparation:
 - A dye stock solution is prepared by dissolving **Acid Orange 116** powder in hot water.
 - The dye bath is prepared with the desired water volume (liquor ratio).
 - An electrolyte, such as Glauber's salt (sodium sulfate), is added to the dye bath.
 - A leveling agent is added to promote even dye uptake.
 - The pH of the dye bath is adjusted to an acidic range (typically pH 4.0-5.5) using acetic acid or formic acid.[\[5\]](#)[\[6\]](#)
- Dyeing Process:
 - The scoured, wet fabric is introduced into the dye bath at a starting temperature of around 40°C.[\[5\]](#)
 - The temperature is gradually raised to near boiling (95-100°C) and maintained for 45-60 minutes with gentle agitation.[\[5\]](#)
- Post-Treatment:
 - The dye bath is allowed to cool gradually.
 - The dyed fabric is rinsed with warm and then cold water until the water runs clear.
 - A soaping treatment with a non-ionic detergent is performed to remove any unfixed dye.[\[5\]](#)
 - The fabric is then rinsed thoroughly and dried.


Removal of Acid Orange 116 from Aqueous Solutions (Conceptual Protocol)

While specific studies on **Acid Orange 116** are not readily available, the following protocol is based on the successful removal of similar acid dyes from wastewater using adsorption.

- Adsorbent Preparation: A low-cost adsorbent, such as activated carbon, biochar, or industrial waste material, is prepared. This may involve washing, drying, and grinding the material to a specific particle size.
- Batch Adsorption Studies:
 - Prepare stock solutions of **Acid Orange 116** of known concentrations.
 - In a series of flasks, add a fixed amount of the adsorbent to a known volume and concentration of the dye solution.
 - Agitate the flasks at a constant temperature for a specified period to reach equilibrium.
 - Investigate the effect of various parameters such as pH, adsorbent dose, initial dye concentration, and contact time on the removal efficiency.
- Analysis:
 - After adsorption, the solid and liquid phases are separated by centrifugation or filtration.
 - The concentration of the remaining **Acid Orange 116** in the supernatant is determined using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength.
 - The removal efficiency and adsorption capacity are then calculated.
- Isotherm and Kinetic Modeling: The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Visualizations


Synthesis Pathway of Acid Orange 116

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Acid Orange 116**.

Experimental Workflow for Dye Removal Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing dye removal from wastewater.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Orange 116 Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 2. worlddyeveriety.com [worlddyeveriety.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. organicdye.com [organicdye.com]

• To cite this document: BenchChem. [Molecular weight and formula of Acid Orange 116.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381120#molecular-weight-and-formula-of-acid-orange-116]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com